molecular formula C11H13NO4 B7934532 (2R)-2-(benzylamino)butanedioic acid

(2R)-2-(benzylamino)butanedioic acid

Cat. No.: B7934532
M. Wt: 223.22 g/mol
InChI Key: RKSKSWSMXZYPFW-SECBINFHSA-N
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Description

(2R)-2-(benzylamino)butanedioic acid is a chiral succinic acid derivative of interest to medicinal chemists and drug discovery researchers. This compound features a benzylamino substitution at the 2-position of the butanedioic acid (succinic acid) backbone, with defined (R)-stereochemistry, making it a valuable chiral building block or intermediate for the synthesis of more complex molecules. Compounds with benzylamino substitutions on a succinic acid core are known to be useful intermediates in organic synthesis. For instance, structurally related 2,3-bis(benzylamino) succinic acid has been documented as a useful intermediate in the synthesis of biotin . Researchers can utilize this compound as a starting material for developing novel compounds or as a standard in analytical method development. The product is provided with guaranteed high purity and is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(2R)-2-(benzylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSKSWSMXZYPFW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@H](CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves reacting 2,3-dibromosuccinic acid with benzylamine in a two-step alkylation-esterification process. In the first step, 2,3-dibromosuccinic acid is dissolved in ethanol and treated with concentrated sulfuric acid to form the diethyl ester intermediate. Benzylamine is then added dropwise under reflux, facilitating nucleophilic substitution (SN2) at both bromine centers. The reaction proceeds via a concerted backside attack , inverting configurations at C2 and C3 to yield the diamino ester. Subsequent acid hydrolysis cleaves the ester groups, producing (2R)-2-(benzylamino)butanedioic acid.

Key parameters include:

  • Molar ratio : A 1:3.8 ratio of 2,3-dibromosuccinic acid to ethanol ensures complete esterification.

  • Temperature : Reflux at 78°C (ethanol’s boiling point) accelerates substitution kinetics.

  • Workup : Centrifugation after hydrolysis yields a white solid with >95% purity.

Optimization and Yield

Early implementations suffered from low yields (50–60%) due to incomplete esterification and side reactions. Optimizing the sulfuric acid concentration to 98% improved esterification efficiency to 85%, while increasing the benzylamine stoichiometry to 2.2 equivalents minimized residual starting material. Final yields now reach 72–78% with a total process time of 12 hours.

Enzyme-Catalyzed Stereoselective Synthesis

Enzymatic Hydrolysis Step

A convergent approach employs pig liver esterase (PLE) to hydrolyze a racemic succinate diester enantioselectively. The enzyme selectively cleaves the (R)-configured ester, yielding this compound with 98% ee on multi-kilogram scales. The mechanism involves binding the diester to PLE’s hydrophobic pocket, where a catalytic triad (Ser-His-Asp) facilitates nucleophilic attack on the scissile ester bond.

Deracemization Process

Unreacted (S)-enantiomer is racemized via base-catalyzed epimerization (NaOH, 60°C), enabling recycling and elevating the overall yield to 92%. This deracemization circumvents the need for chiral auxiliaries or cryogenic conditions, making the method industrially viable.

Optical Resolution via Diastereomeric Salt Formation

Chiral Amine Selection

Racemic 2-(benzylamino)butanedioic acid is resolved using chiral amines such as (1R,2S)-2-(benzylamino)cyclohexylmethanol. The amine forms diastereomeric salts with the acid’s enantiomers, differing in solubility. For example, (R)-1-(benzylamino)cyclohexylmethanol preferentially crystallizes with the (2R)-acid in ethanol, achieving 90.1% ee after one recrystallization.

Recrystallization and Efficiency

Chiral AmineSolventYield (%)ee (%)
(1R,2S)-NorephedrineEtOH1965.1
(1R,2S)-BenzylaminocyclohexanolEtOH3790.1
QuinineEtOH3157.0

(Data adapted from)

(1R,2S)-2-(Benzylamino)cyclohexylmethanol offers the highest resolution efficiency (33%), attributed to its rigid cyclohexane backbone enhancing stereochemical recognition.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)CostScalability
Direct Alkylation72–78RacemicLowHigh
Enzyme-Catalyzed9298ModerateHigh
Optical Resolution3790.1HighModerate

Direct alkylation is optimal for non-chiral applications due to its simplicity and low cost. Enzymatic synthesis excels in producing enantiopure material for pharmaceuticals, albeit with higher enzyme costs. Optical resolution suits small-scale制备 of high-purity (2R)-enantiomers but suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions: ®-2-(Benzylamino)succinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Role as a Precursor in Drug Synthesis

(2R)-2-(benzylamino)butanedioic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been reported as a precursor for the synthesis of biologically active derivatives, which are being investigated for their potential therapeutic effects against metabolic disorders and cancer .

1.2. Inhibition of Enzymatic Activity

Research indicates that this compound can act as a bisubstrate inhibitor for enzymes such as Nicotinamide N-Methyltransferase (NNMT). NNMT is involved in the methylation of nicotinamide, and its overexpression is linked to cancer proliferation. Studies have shown that certain derivatives of this compound significantly inhibit cell proliferation in cancer cell lines by reducing NNMT activity .

Organic Synthesis

2.1. Chiral Building Block

The compound serves as a chiral building block in asymmetric synthesis. Its enantiomeric forms can be utilized to produce various chiral compounds that are essential in the synthesis of pharmaceuticals and agrochemicals . The ability to manipulate its stereochemistry allows chemists to design molecules with specific biological activities.

2.2. Synthesis of Succinimide Derivatives

This compound is involved in the synthesis of succinimide derivatives, which are key intermediates in the production of drugs like ranirestat, a compound under development for treating diabetes complications . This highlights its importance in developing therapeutics aimed at managing chronic conditions.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplicationFindings
Cancer TreatmentSignificant inhibition of NNMT activity leading to reduced cell proliferation in HSC-2 cell line.
Drug SynthesisUsed as an intermediate for succinimide derivatives; effective in producing ranirestat.
Chiral SynthesisDemonstrated utility as a chiral building block for various pharmaceuticals.

Case Study: NNMT Inhibition

In a study focused on the effects of this compound on cancer cell lines, researchers treated HSC-2 cells with various concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against cancers characterized by high NNMT expression .

Mechanism of Action

The mechanism by which ®-2-(Benzylamino)succinic acid exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

Functional Group Impact

  • Benzylamino vs. Acetylamino: The benzylamino group in the target compound enhances aromatic π-π interactions compared to the acetylated amine in (2R)-2-(acetylamino)-4-phenylbutanoic acid . This substitution may increase binding affinity to hydrophobic enzyme pockets.
  • Diacid vs. Monoacid Backbone: The dual carboxylic acid groups in butanedioic acid derivatives confer higher acidity (pKa ~1.5–3.5 for each -COOH) and water solubility compared to monoacid analogs like (R)-2-(benzylamino)-3-hydroxypropanoic acid .
  • Hydroxy vs. Carboxylic Acid :
    Replacing a hydroxy group (as in the serine derivative ) with a second -COOH group alters hydrogen-bonding patterns and may influence metal chelation or protein interactions.

Chirality and Bioactivity

  • The (2R)-configuration is critical for enantioselective interactions.
  • In contrast, branched analogs like 2-amino-2-methylbutanoic acid lack stereochemical complexity, limiting their utility in chiral recognition systems .

Biological Activity

(2R)-2-(benzylamino)butanedioic acid, also known as (2R)-2-benzylamino-1,2-butanedicarboxylic acid, is a compound of interest due to its potential biological activities. This article explores its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 223.23 g/mol

The compound features a butanedioic acid backbone with a benzylamino group attached to the second carbon, which contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Neuroprotective Effects : Studies have shown that compounds structurally related to this compound can provide neuroprotection in models of oxidative stress and ischemia. For instance, compounds derived from similar structures have demonstrated protective effects against oxygen-glucose deprivation/reperfusion injury in neuronal cell lines .
  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, such as tyrosinase, which is involved in melanin production. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
  • Antioxidant Properties : Similar compounds have been reported to exhibit significant antioxidant activity, scavenging free radicals and reducing oxidative stress within cells .

Biological Activity Data

Biological ActivityEffectReference
NeuroprotectionProtection against oxidative stress in neuronal cells
Tyrosinase InhibitionCompetitive inhibition leading to reduced melanin production
Antioxidant ActivityScavenging of free radicals

Neuroprotective Study

A notable study investigated the neuroprotective effects of compounds related to this compound on PC12 cells subjected to oxygen-glucose deprivation. The results indicated that these compounds significantly reduced cell death and modulated the expression of genes associated with cell survival and apoptosis. The most effective compound demonstrated neuroprotection comparable to established drugs like edaravone .

Tyrosinase Inhibition Study

In another study focusing on skin pigmentation, derivatives of this compound were synthesized and tested for their ability to inhibit tyrosinase activity. The results showed that certain derivatives exhibited IC50 values lower than that of kojic acid, a common skin-lightening agent, suggesting a promising application in dermatological treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-(benzylamino)butanedioic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves stereoselective amination of butanedioic acid derivatives. For example, palladium-catalyzed allylic alkylation has been used to introduce benzylamino groups while preserving chirality . Key parameters include temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of benzylamine precursors. Yield optimization (>70%) is achievable via slow addition of reagents to minimize side reactions. Purity can be enhanced using recrystallization in ethanol/water mixtures (3:1 v/v) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6): δ 7.3–7.1 (m, 5H, benzyl), 3.8 (d, 1H, CH-NH), 2.6–2.4 (m, 2H, CH₂), 2.2 (dd, 1H, COOH). 13^{13}C NMR confirms stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} = 6.2 Hz for R-configuration) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) resolve enantiomers; retention time differences >2 min indicate high enantiomeric excess (ee) .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved using supercritical fluid chromatography (SFC), and what factors influence resolution efficiency?

  • Methodological Answer : SFC with CO₂/modifier mixtures (e.g., methanol + 0.1% TFA) achieves baseline separation. Key factors:

  • Pressure : Higher pressure (150–200 bar) increases density, enhancing chiral discrimination .
  • Temperature : Lower temperatures (35–45°C) improve ee by stabilizing hydrogen bonds between the analyte and chiral stationary phase .
  • Data Table :
Pressure (bar)Temperature (°C)ee (%)
1504075
2003599

Q. What strategies address contradictions in reported catalytic activity of this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies often arise from solvent-dependent conformational changes. For example:

  • In polar aprotic solvents (DMF), the compound acts as a hydrogen-bond donor, accelerating aldol reactions (k = 0.15 min⁻¹).
  • In non-polar solvents (toluene), steric hindrance reduces activity (k = 0.03 min⁻¹) . Controlled experiments with kinetic isotopic effects (KIE) and DFT modeling reconcile these differences by identifying solvent-analyte interactions .

Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies. Key steps:

Optimize geometry of protonated/deprotonated forms.

Simulate nucleophilic attack pathways (e.g., α vs. β positions).

Compare activation energies (ΔG‡) to predict regioselectivity. For instance, ΔG‡ = 18.7 kcal/mol for carboxylate activation vs. 22.4 kcal/mol for amine-directed pathways .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing variability in enantiomeric excess (ee) measurements across multiple batches?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare batch means. For example:

  • Batch 1: ee = 98.2 ± 0.5% (n=5)
  • Batch 2: ee = 96.8 ± 1.2% (n=5)
  • Result : F(1,8) = 9.3, p < 0.05 indicates significant variability due to residual solvents .

Q. How do impurities like (2S)-isomers affect biological activity assays, and how can they be quantified?

  • Methodological Answer : Impurities ≥0.5% reduce binding affinity (IC₅₀ shifts from 10 nM to 50 nM). Quantify via:

  • LC-MS/MS : MRM transitions m/z 250 → 142 (target) and m/z 250 → 155 (impurity) .
  • Calibration Curve : Linear range 0.1–5% (R² > 0.99) using internal standards (e.g., deuterated analogs) .

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